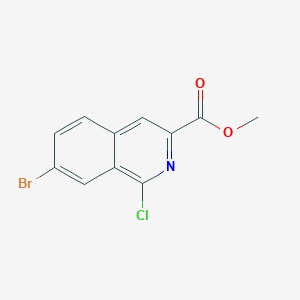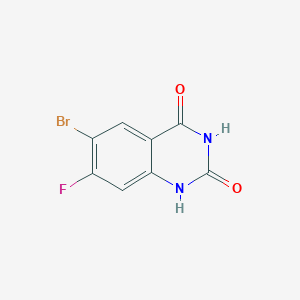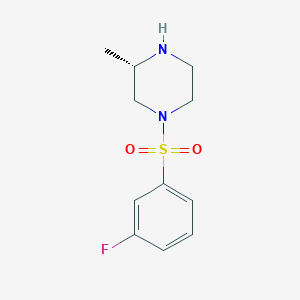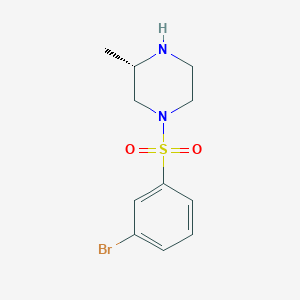
(R)-1-(2,2-Difluoroethyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,2-Difluoroethyl)-3-methylpiperazine is a chiral compound that features a piperazine ring substituted with a 2,2-difluoroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine typically involves the reaction of 2,2-difluoroethanol with a suitable piperazine derivative. One common method includes the following steps:
Preparation of 2,2-Difluoroethanol: This can be synthesized from ethyl difluoroacetate through reduction reactions.
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methyl group at the 3-position.
Coupling Reaction: The 2,2-difluoroethyl group is introduced to the piperazine derivative under suitable conditions, often involving the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,2-Difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized piperazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2,2-Difluoroethyl)-3-methylpiperazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoroethyl group can improve the metabolic stability and binding affinity of drug candidates .
Industry
In the industrial sector, ®-1-(2,2-Difluoroethyl)-3-methylpiperazine is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and other interactions with proteins, enhancing binding affinity and specificity. This compound may modulate protein-protein interactions and enzyme activity, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)piperazine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methylpiperazine: Does not contain the difluoroethyl group, affecting its biological activity and stability.
1-(2,2-Difluoroethyl)-4-methylpiperazine: The methyl group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
®-1-(2,2-Difluoroethyl)-3-methylpiperazine is unique due to the specific placement of the difluoroethyl and methyl groups on the piperazine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZGJBFRZSUDB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(3-Chloro-5-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977169.png)
![[3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7977171.png)

![tert-butyl N-[3-(prop-2-enamido)propyl]carbamate](/img/structure/B7977185.png)
![tert-butyl N-[2-(3-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977191.png)

amine](/img/structure/B7977209.png)


![4-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}piperidine](/img/structure/B7977227.png)




